molecular formula C13H25IO5 B8232943 Tert-butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate

Tert-butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate

Cat. No.: B8232943
M. Wt: 388.24 g/mol
InChI Key: YFCBAGHBVVUMJI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate is a synthetic compound featuring a tert-butyl ester group, a propanoate backbone, and a triethylene glycol (TEG) chain terminated with an iodoethyl moiety. This structure combines hydrophobic steric bulk (from the tert-butyl group) with hydrophilic PEG-like properties, making it valuable in drug delivery, bioconjugation, and polymer chemistry. The iodine atom at the terminal ethyl group serves as a reactive handle for alkylation or nucleophilic substitution reactions, particularly in radiopharmaceuticals or PROTAC (proteolysis-targeting chimera) synthesis .

Properties

IUPAC Name

tert-butyl 3-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25IO5/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCBAGHBVVUMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25IO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate (Compound 12) : Serves as the esterified core structure.

  • 2-(2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)ethyl)iso-indoline-1,3-dione (Compound 13) : Provides the iodinated polyether chain and acts as a protected intermediate.

Stepwise Synthesis

  • Coupling Reaction :

    • Reagents : Compound 12 (100 mg, 0.16 mmol), Compound 13 (284 mg, 0.64 mmol), and LHDMS (lithium hexamethyldisilazide) as a base.

    • Conditions : Microwave irradiation at 80°C for 30 minutes.

    • Mechanism : The base deprotonates the hydroxyl group of Compound 12, facilitating nucleophilic substitution with the iodide moiety of Compound 13.

  • Deprotection :

    • Reagent : Hydrazine hydrate (N₂H₄·H₂O).

    • Conditions : Heating at 78°C overnight to remove the phthalimide protecting group.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by reducing reaction times from hours to minutes. This method achieves higher yields (estimated >70%) compared to conventional heating.

Optimization of Reaction Parameters

Temperature and Time

  • Coupling Step : Optimal at 80°C for 30 minutes. Lower temperatures (50–60°C) result in incomplete reactions, while higher temperatures (>90°C) promote side reactions.

  • Deprotection : Requires prolonged heating (12–16 hours) at 78°C for complete removal of the phthalimide group.

Catalysts and Bases

  • LHDMS : Preferred due to its strong base strength and compatibility with microwave conditions. Alternatives like K₂CO₃ or NaH yield inferior results (<50% conversion).

  • Solvent Systems : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are optimal for solubility and reactivity.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials and byproducts.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95% purity).

Spectroscopic Data

Technique Key Signals
¹H NMR δ 1.40 (s, 9H, tert-butyl), 3.50–3.80 (m, 12H, OCH₂CH₂O), 4.50 (t, 2H, ICH₂)
¹³C NMR δ 80.5 (tert-butyl C), 70.2–72.8 (OCH₂CH₂O), 30.1 (ICH₂)
IR 1740 cm⁻¹ (C=O ester), 1100 cm⁻¹ (C-O-C ether)
MS (ESI) [M+Na]⁺ m/z 467.2 (calculated 467.1)

Industrial-Scale Production Considerations

Scalability Challenges

  • Microwave Limitations : Batch-mode microwave reactors are less feasible for large-scale synthesis. Continuous flow systems are under investigation.

  • Cost of Iodinated Reagents : High purity KI or NaI required for iodide incorporation increases production costs.

Process Improvements

  • Catalyst Recycling : Immobilized bases (e.g., polymer-supported LHDMS) reduce waste.

  • Solvent Recovery : Distillation and reuse of THF or DMF improve sustainability.

Comparative Analysis with Alternative Methods

Method Conditions Yield Advantages
Microwave-Assisted80°C, 30 min>70%Fast, high yield
Conventional Heating80°C, 24 h40–50%Low equipment cost
Solid-Phase SynthesisRoom temperature, 48 h30–40%Simplified purification

Challenges and Limitations

  • Moisture Sensitivity : LHDMS and iodinated reagents require strict anhydrous conditions.

  • Toxicity : Hydrazine hydrate poses health risks, necessitating specialized handling.

  • Byproduct Formation : Overheating leads to elimination byproducts (e.g., ethylene derivatives).

Chemical Reactions Analysis

Tert-butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms of the compound.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

  • tert-butyl ester : Enhances stability and modulates solubility.
  • Triethylene glycol chain : Improves hydrophilicity and biocompatibility.
  • Iodoethyl terminus : Facilitates covalent bonding via iodide displacement.

Synthesis: The compound is synthesized by reacting tert-butyl 3-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)propanoate with sodium iodide (NaI) in acetone under reflux, followed by purification via silica gel chromatography .

Structural Analogs with Different Terminal Groups

The reactivity and applications of tert-butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate depend heavily on its terminal functional group. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison Based on Terminal Functional Group
Compound Name Terminal Group Reactivity/Applications Key References
This compound Iodoethyl (-CH₂CH₂I) High reactivity in nucleophilic substitution (e.g., radiopharmaceutical labeling, PROTAC synthesis)
Tert-butyl 3-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)propanoate Chloroethyl (-CH₂CH₂Cl) Lower reactivity; requires harsher conditions (e.g., NaH in THF) for substitutions
Tert-butyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate Azidoethyl (-CH₂CH₂N₃) Used in click chemistry (CuAAC) for bioconjugation; non-radioactive applications
Tert-butyl 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoate Bromoethyl (-CH₂CH₂Br) Moderate reactivity; cost-effective alternative to iodo derivatives
Tert-butyl 3-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)propanoate Tosyloxy (-OTs) Superior leaving group for nucleophilic substitutions; used in PROTAC intermediates
Tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate Aminoethyl (-CH₂CH₂NH₂) Enables amine-specific conjugation (e.g., peptide coupling, fluorescent labeling)

Key Findings :

  • Reactivity Hierarchy : Tosyloxy > Iodo > Bromo > Chloro > Azido. The iodo derivative balances reactivity and stability, making it suitable for controlled alkylation .
  • Applications: Iodo/Bromo/Chloro: Used in alkylation reactions, radiopharmaceuticals (e.g., iodine-124 labeling), and PROTACs . Azido: Ideal for biocompatible Cu(I)-catalyzed click chemistry . Amino: Facilitates amide bond formation in drug-linker systems .

PEG-Linkers with Varied Backbones

Compounds with similar PEG-like chains but differing ester groups or backbone lengths exhibit distinct solubility and steric effects:

Table 2: Comparison of PEG-Linkers
Compound Name Backbone Key Features Applications References
This compound Propanoate + TEG Hydrophobic tert-butyl enhances stability; TEG improves solubility Drug delivery, PROTACs
Tert-butyl 3-(2-hydroxyethoxy)propanoate Propanoate + Ethylene glycol Shorter chain; limited solubility Small-molecule prodrugs
Tert-butyl 12-amino-4,7,10-trioxadodecanoate Dodecanoate + TEG Amino terminus for conjugation; long-chain PEG Nanoparticle functionalization

Key Findings :

  • Chain Length : Longer PEG chains (e.g., TEG) enhance aqueous solubility and reduce aggregation .
  • Steric Effects : The tert-butyl group in the target compound reduces undesired side reactions by sterically shielding the ester .

Q & A

Q. What is the stepwise synthesis protocol for Tert-butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate?

The synthesis involves three key steps:

Etherification : React 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with tert-butyl acrylate in THF using NaH as a base. Purify via silica gel chromatography to obtain tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate .

Iodination : Treat the intermediate with triethylamine in dichloromethane, followed by reaction with an iodinating agent (e.g., iodine/phosphine or HI derivatives). Purify via chromatography to yield the iodinated product .

Functionalization : The iodo group can serve as a precursor for further modifications (e.g., nucleophilic substitution or cross-coupling reactions) .

Q. Key Reaction Conditions Table

StepReagents/ConditionsPurification MethodYield (Typical)
1THF, NaH, rt, 12hSilica chromatography~60-70%
2CH₂Cl₂, Et₃N, I₂Silica chromatography~50-60%

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the structure. For example, the iodoethoxy group shows characteristic peaks:
    • ¹H NMR: δ 3.6–3.8 ppm (m, -OCH₂CH₂O-), δ 1.4 ppm (s, tert-butyl group) .
    • ¹³C NMR: δ 80–85 ppm (tert-butyl C), δ 70–75 ppm (ether linkages) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+Na]⁺ or [M+H]⁺) and fragmentation patterns.
  • FT-IR : Verify ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and ether C-O-C bands at ~1100 cm⁻¹ .

Q. What are the critical safety precautions when handling this iodinated compound?

  • Personal Protection : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors .
  • Ventilation : Ensure adequate airflow; avoid exposure to sparks or open flames due to potential solvent residues (e.g., THF or CH₂Cl₂) .
  • Disposal : Collect waste in halogenated solvent containers. Do not pour into drains; follow institutional guidelines for iodinated compound disposal .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the iodoethoxy group?

  • Reagent Stoichiometry : Use 1.2–1.5 equivalents of iodinating agent (e.g., I₂ with PPh₃) to ensure complete conversion .
  • Solvent Choice : Replace CH₂Cl₂ with DMF or acetonitrile for higher polarity, improving iodine solubility .
  • Temperature Control : Perform reactions at 0–5°C to minimize side reactions (e.g., oxidation or elimination) .

Q. What strategies exist for functionalizing the iodo group in this compound for further applications?

  • Nucleophilic Substitution : React with NaN₃ to generate an azide derivative for click chemistry applications .
  • Cross-Coupling : Use Pd catalysts (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups to the iodoethoxy moiety .
  • Radical Reactions : Employ light-mediated conditions for C-I bond cleavage and subsequent alkylation .

Q. How should researchers analyze and mitigate contradictions in spectral data during characterization?

  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., de-iodinated or hydrolyzed derivatives). Compare retention times with standards .
  • 2D NMR : Resolve overlapping signals using COSY or HSQC to assign ambiguous peaks .
  • Control Experiments : Repeat reactions under anhydrous conditions to rule out hydrolysis artifacts .

Q. What methods are effective for impurity profiling and ensuring batch consistency?

  • Analytical HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Monitor UV absorption at 254 nm .
  • Quantitative ¹H NMR : Integrate impurity peaks relative to the tert-butyl signal for quantification .
  • Stability Studies : Store samples at -20°C under argon; test for iodine loss via ICP-MS after 1–6 months .

Q. How does the compound's stability vary under different storage conditions?

  • Light Sensitivity : Decomposes under UV light; store in amber vials .
  • Thermal Stability : Stable at -20°C for >6 months; degrades at >40°C (evidenced by iodine release) .
  • Moisture Sensitivity : Hydrolyzes in humid environments; use molecular sieves in storage .

Q. What environmental impact mitigation strategies are recommended for disposal?

  • Waste Segregation : Separate halogenated waste (iodine-containing byproducts) from non-halogenated solvents .
  • Neutralization : Treat aqueous waste with sodium thiosulfate to reduce iodine residues before disposal .
  • Regulatory Compliance : Follow EPA guidelines (40 CFR Part 261) for hazardous waste management .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate
Reactant of Route 2
Tert-butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate

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